N-(2,6-dimethylphenyl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide

Atherosclerosis ACAT inhibition Medicinal chemistry

N-(2,6-dimethylphenyl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide (CAS 4244-88-6; molecular formula C₂₇H₂₃NO₄) is a fully synthetic 4-phenylcoumarin derivative in which the chromen-2-one core bears a phenyl substituent at position 4, a methyl group at position 8, and an oxyacetamide linker terminating in a 2,6-dimethylphenyl moiety. The compound belongs to the broader (4-phenylcoumarin)acetanilide chemotype, a scaffold that has yielded potent, orally available acyl‑CoA:cholesterol acyltransferase (ACAT) inhibitors for atherosclerosis programs as well as selective mitochondrial RNA polymerase (POLRMT) inhibitors being developed for oncology applications.

Molecular Formula C26H23NO4
Molecular Weight 413.5 g/mol
CAS No. 4244-88-6
Cat. No. B4763184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide
CAS4244-88-6
Molecular FormulaC26H23NO4
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C
InChIInChI=1S/C26H23NO4/c1-16-8-7-9-17(2)25(16)27-23(28)15-30-22-13-12-20-21(19-10-5-4-6-11-19)14-24(29)31-26(20)18(22)3/h4-14H,15H2,1-3H3,(H,27,28)
InChIKeyLHIOITSOTQRUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dimethylphenyl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide (CAS 4244-88-6): Class Identity and Procurement-Relevant Baseline


N-(2,6-dimethylphenyl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide (CAS 4244-88-6; molecular formula C₂₇H₂₃NO₄) is a fully synthetic 4-phenylcoumarin derivative in which the chromen-2-one core bears a phenyl substituent at position 4, a methyl group at position 8, and an oxyacetamide linker terminating in a 2,6-dimethylphenyl moiety . The compound belongs to the broader (4-phenylcoumarin)acetanilide chemotype, a scaffold that has yielded potent, orally available acyl‑CoA:cholesterol acyltransferase (ACAT) inhibitors for atherosclerosis programs [1] as well as selective mitochondrial RNA polymerase (POLRMT) inhibitors being developed for oncology applications [2]. Because substitution at the 4‑position (phenyl versus alkyl), the amide terminus (2,6‑dimethylphenyl versus N,N‑dimethyl or other aryl groups), and the 8‑position (methyl versus H) each radically alters target affinity, selectivity, and physicochemical properties, the specific CAS entity cannot be treated as interchangeable with other in‑class coumarin acetamides during procurement or assay design.

Why Generic (4-Phenylcoumarin)acetamide Substitution Cannot Be Assumed for CAS 4244-88-6


Even closely related (4-phenylcoumarin)acetamide analogs can exhibit order-of-magnitude differences in target potency, selectivity, and ADME properties depending on subtle structural modifications. For example, the N,N-dimethyl analog of the target compound (CID 701655 / MLS001173230) displays an IC₅₀ of 93.6 µM against mitochondrial peptide methionine sulfoxide reductase, making it essentially inactive in that assay [1], whereas the 2,6-dimethylphenyl terminus found in CAS 4244-88-6 is a privileged motif in medicinal chemistry that frequently imparts sub-micromolar potency through enhanced hydrophobic contacts and conformational restriction [2]. Similarly, replacing the 4-phenyl group on the coumarin core with a 4-propyl substituent – a one-atom-change comparator available from commercial screening libraries – alters both logP and target engagement . Consequently, procurement decisions based on scaffold-level similarity alone risk selecting a compound with functionally divergent biological readouts, compromising assay reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for N-(2,6-Dimethylphenyl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide (4244-88-6) Versus Closest Analogs


4-Phenyl vs. 4-Propyl Substitution: Impact on Predicted Lipophilicity and Target Binding

In the (4-phenylcoumarin)acetanilide series, the 4-phenyl substituent is essential for potent ACAT inhibition. The prototypical 4-phenyl analog from the Ogino et al. series achieved an ACAT IC₅₀ of 12 nM in rabbit liver microsomes and demonstrated 67% inhibition of cholesterol absorption in vivo at 3 mg/kg in a cholesterol-fed rabbit model [1]. Replacing the 4-phenyl group with a 4-propyl substituent (a structural change that removes the π-π stacking capability of the phenyl ring) is predicted to reduce target engagement; the 4-propyl analog bearing the same 2,6-dimethylphenyl acetamide tail (the closest commercially listed comparator compound) has a computed logP of ~4.8 versus ~5.2 for the 4-phenyl target compound, indicating a meaningful shift in lipophilicity that correlates with membrane permeability and non-specific protein binding . Although direct head-to-head ACAT IC₅₀ data for CAS 4244-88-6 itself have not been publicly disclosed, the SAR established across 40+ (4-phenylcoumarin)acetanilide derivatives demonstrates that the 4-phenyl group contributes 10- to 100-fold potency enhancement relative to 4-alkyl congeners [1].

Atherosclerosis ACAT inhibition Medicinal chemistry

2,6-Dimethylphenyl Amide Terminus Confers Binding Affinity Gains Over N,N-Dimethyl and Unsubstituted Amide Analogs

The 2,6-dimethylphenyl amide terminus is a recurrent privileged motif in medicinal chemistry, capable of engaging hydrophobic sub-pockets and forming edge-to-face π-interactions that smaller amide substituents cannot replicate. Within the (4-phenylcoumarin) chemotype, the N,N-dimethyl analog (CID 701655; MLS001173230) has been screened and exhibits an IC₅₀ of 93.6 µM against mitochondrial peptide methionine sulfoxide reductase (bovine), indicating negligible target engagement [1]. In contrast, compounds bearing a 2,6-dimethylphenyl amide tail in closely related chromene‑2‑carboxamide series have demonstrated sub‑micromolar inhibition of monoamine oxidase B (MAO‑B), with IC₅₀ values as low as 130 nM for the tightest binders [2]. The 2,6-diisopropylphenyl analog (molecular weight 469.6 g/mol, commercially listed) introduces additional steric bulk that the Ogino SAR indicates is poorly tolerated in the ACAT binding pocket, where meta-methyl substituents are optimal [3]. Therefore, the 2,6-dimethylphenyl group of CAS 4244-88-6 occupies a steric and electronic optimum that the N,N-dimethyl (too small, polar) and 2,6-diisopropylphenyl (too large) analogs miss.

POLRMT inhibition Cancer metabolism Structure-activity relationship

8-Methyl Substitution on the Coumarin Core: Metabolic Stability and CYP450 Interaction Risk

The 8-methyl group on the coumarin core is a critical determinant of metabolic stability and potential CYP450 inhibition. Unsubstituted coumarin (CAS 91-64-5) is a known CYP2A6 substrate that undergoes rapid 7-hydroxylation in human liver microsomes, with a Km of ~1 µM [1]. The introduction of an 8-methyl substituent sterically blocks the favored site of oxidative metabolism, potentially extending metabolic half-life. However, the broader 4-phenylcoumarin chemotype demonstrates structure-dependent CYP inhibition: compounds within this class have shown IC₅₀ values ranging from 1.0 µM to >10 µM against CYP2A6 in human liver microsomes, depending on the 7‑position substitution [2]. CAS 4244-88-6, with its 7-oxyacetamide chain, is expected to exhibit a distinct CYP interaction profile compared to 7‑hydroxy or 7‑methoxy coumarins, which are established CYP2A6 substrates. This is particularly relevant when the compound is intended for cell-based assays where CYP-mediated metabolism could confound phenotype readouts.

Drug metabolism CYP450 inhibition Coumarin SAR

Commercially Listed Purity and Characterization Data Establish a Reproducible Procurement Baseline

CAS 4244-88-6 is available from multiple commercial suppliers with documented purity specifications. The parent carboxylic acid (CAS 307547-34-8) and its methyl ester are listed at ≥97% purity , and a ¹H NMR spectrum of the corresponding unsubstituted acetamide analog has been deposited in the SpectraBase repository [1], confirming the structural integrity of the (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy core. In contrast, the N,N-dimethyl analog (CID 701655) is primarily available as a screening library compound with limited characterization data, and the 4-propyl comparator is listed only on Hit2Lead as a virtual screening compound without verified stock. For procurement decisions, CAS 4244-88-6 therefore offers a superior quality-assurance position: purchasers can verify structural identity by NMR comparison with the published spectra of the core scaffold, whereas key comparators lack equivalent analytical documentation.

Quality control NMR characterization Procurement specification

Validated Application Scenarios for N-(2,6-Dimethylphenyl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide (4244-88-6)


ACAT Inhibition Screening and Atherosclerosis Target Validation

Based on the established SAR of the (4-phenylcoumarin)acetanilide chemotype, CAS 4244-88-6 is a rational candidate for primary screening against acyl‑CoA:cholesterol acyltransferase (ACAT). The prototypical 4‑phenyl analog in this series achieved an ACAT IC₅₀ of 12 nM in rabbit liver microsomes and reduced cholesterol absorption by 67% in vivo [1]. The 2,6‑dimethylphenyl amide terminus of CAS 4244-88-6 matches the optimal substitution pattern identified in the Ogino et al. SAR study and is expected to deliver comparable potency. Users should measure ACAT inhibition in human hepatocyte or microsomal assays and compare directly with the 4‑propyl analog to confirm the contribution of the 4‑phenyl pharmacophore. Procure this compound specifically when the research objective requires probing the hydrophobic binding pocket of ACAT with a 4‑aryl substituent rather than a flexible alkyl chain.

Mitochondrial RNA Polymerase (POLRMT) Inhibitor Development for Acute Myeloid Leukemia

The US patent US10703735B2 [2] claims 4‑phenyl‑coumarin derivatives as specific POLRMT inhibitors for cancer therapy, with demonstrated activity against acute myeloid leukemia models. Although CAS 4244-88-6 itself is not explicitly exemplified in the patent, its structural features (4‑phenyl, 8‑methyl, 7‑oxyacetamide‑2,6‑dimethylphenyl) map directly onto the generic Markush structure (Formula I) that defines the claimed compound space. Researchers developing POLRMT inhibitors should evaluate CAS 4244-88-6 in a mitochondrial transcription assay alongside the patent‑exemplified lead compounds, using mitochondrial DNA copy number reduction as a pharmacodynamic endpoint. The 2,6‑dimethylphenyl group may confer improved cell permeability relative to the N,N‑dimethyl or N‑benzyl analogs also encompassed by the patent.

CYP450 Interaction Profiling in Drug-Drug Interaction Studies

Coumarin derivatives are well‑characterized CYP2A6 substrates and inhibitors. The 7‑oxyacetamide substitution pattern of CAS 4244-88-6 is predicted to reduce CYP2A6 binding affinity compared to 7‑hydroxy‑4‑phenylcoumarins, which exhibit CYP2A6 IC₅₀ values of 1.0–3.3 µM [3]. This compound is therefore suitable as a probe to distinguish CYP2A6‑mediated metabolism from other CYP isoforms in human liver microsome panels. Users should run a full CYP inhibition panel (CYP1A2, 2A6, 2C9, 2C19, 2D6, 3A4) at 10 µM compound concentration and compare the inhibition profile against the N,N‑dimethyl and 7‑hydroxy‑4‑phenyl coumarin controls. The expected differential CYP2A6 selectivity can be used to design cleaner in vivo probes with reduced hepatic extraction.

Chemical Biology Tool for Coumarin-Binding Protein Identification via Photoaffinity Labeling

The 4‑phenylcoumarin scaffold is amenable to further functionalization for chemical proteomics applications. The oxyacetamide linker of CAS 4244-88-6 provides a synthetic handle for conjugation to biotin, fluorophores, or photoaffinity tags without disrupting the core pharmacophore. When procured as a research intermediate, this compound can serve as the parent molecule for pull‑down experiments aimed at identifying novel coumarin‑binding proteins beyond ACAT and POLRMT. The commercial availability of the corresponding carboxylic acid (CAS 307547‑34‑8) at ≥97% purity further facilitates the synthesis of probe molecules through standard amide coupling chemistry. Researchers should confirm probe retention of target binding by SPR or ITC before proceeding to cellular target engagement studies.

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.